molecular formula C₇D₇KO₄S B1157697 p-Tolyl Sulfate-d7 Potassium Salt

p-Tolyl Sulfate-d7 Potassium Salt

Cat. No.: B1157697
M. Wt: 233.33
Attention: For research use only. Not for human or veterinary use.
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Description

p-Tolyl Sulfate-d7 Potassium Salt is the deuterated analogue of p-cresol sulfate, a sulfate conjugate of the uremic toxin p-cresol . This compound is formed in the body by the bacterial fermentation of proteins in the large intestine and serves as a critical isotope-labeled internal standard in quantitative analytical methods . Its primary research applications are in the fields of clinical mass spectrometry (MS), metabolism, and metabolomics , where it enables precise measurement and study of the parent toxin's kinetics and distribution . As a representative retained solute, p-cresol sulfate demonstrates a high level of toxicity and is a key subject in investigations of organ dysfunction, particularly in nephrology research for understanding the metabolic burden in renal impairment . This high-purity standard is essential for researchers aiming to elucidate metabolic pathways and quantify exposure to this protein-bound uremic toxin in biological systems.

Properties

Molecular Formula

C₇D₇KO₄S

Molecular Weight

233.33

Synonyms

4-Cresol Sulfate-d7;  p-Cresol Sulfate-d7 Potassium Salt;  Mono(4-methylphenyl) Ester Sulfuric Acid-d7 Potassium Salt;  Mono(p-tolyl) Ester Sulfuric Acid-d7 Potassium Salt; 

Origin of Product

United States

Scientific Research Applications

Metabolomics and Toxicology

p-Tolyl Sulfate-d7 Potassium Salt is utilized in metabolomic studies to trace the metabolic pathways of p-cresol, a known uremic toxin produced by intestinal bacteria during protein fermentation. Its deuterated form enhances the sensitivity and specificity of analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed metabolic profiling and toxicity assessments in clinical settings .

Pharmaceutical Research

The compound serves as a reference standard in pharmaceutical testing, particularly for drugs targeting pathways influenced by sulfate conjugates. It aids in the evaluation of drug metabolism and pharmacokinetics, providing insights into how drugs are processed in the body .

Environmental Studies

In environmental sciences, this compound can be used to study the fate of pollutants that undergo sulfation reactions. Understanding how p-cresol and its derivatives behave in various environmental contexts is crucial for assessing their ecological impact and human health risks .

Biochemical Pathway Analysis

This compound can be employed to investigate biochemical pathways involving sulfation reactions. This includes studying the role of sulfotransferases, enzymes that catalyze the transfer of sulfate groups to various substrates, which is vital for understanding cellular signaling and metabolism .

Case Study 1: Metabolic Pathway Elucidation

A study published by Cuoghi et al. (2012) utilized p-Tolyl Sulfate-d7 to trace the metabolic pathways of p-cresol in renal patients, demonstrating its effectiveness in identifying altered metabolic profiles associated with kidney dysfunction .

Case Study 2: Toxicological Assessment

Research conducted by Wu et al. (2012) highlighted the use of p-Tolyl Sulfate-d7 in assessing the toxicity of sulfate conjugates within biological systems, providing critical data on how these compounds influence cellular health and disease states .

Summary Table of Applications

Application AreaDescriptionReference
MetabolomicsTracking metabolic pathways of uremic toxins using deuterated compoundsCuoghi et al., 2012
Pharmaceutical TestingReference standard for evaluating drug metabolism and pharmacokineticsLGC Standards
Environmental StudiesStudying the behavior of pollutants undergoing sulfation reactionsEurisotop
Biochemical AnalysisInvestigating sulfation reactions and their role in cellular signalingMedChemExpress

Comparison with Similar Compounds

Research Implications

  • Metabolic Tracking: The deuterium label in p-Tolyl Sulfate-d7 allows precise quantification of p-cresyl sulfate in chronic kidney disease research, addressing limitations of non-deuterated ISs in complex matrices .
  • Structure-Activity Relationships (SAR) : Comparisons with substituted analogs (e.g., 4-chloro or 4-bromo derivatives) emphasize the irreplaceable role of the p-tolyl group in maintaining biological activity .

Q & A

Q. How is p-Tolyl Sulfate-d7 Potassium Salt synthesized, and what are its critical purity considerations?

this compound is synthesized via sulfation of p-cresol-d7 (deuterated para-cresol) followed by neutralization with potassium hydroxide. Key purity considerations include residual solvent analysis, isotopic purity (>98% deuterium incorporation), and sulfate content verification. Pharmacopeial methods for sulfate quantification, such as turbidimetric analysis using barium chloride (0.2% sulfate limit) or ion chromatography with carbonate/bicarbonate mobile phases , ensure compliance with analytical standards. Storage at +4°C in anhydrous conditions prevents hydrolysis .

Q. What experimental protocols are recommended for preparing stable aqueous solutions of this compound?

Dissolve the compound in deionized water (18.2 MΩ·cm resistivity) using sonication for 10 minutes. For long-term stability, adjust pH to 7.4 with potassium phosphate buffer (10 mM) and store aliquots at -20°C. Avoid freeze-thaw cycles, as deuterated compounds may exhibit altered hydrogen-deuterium exchange kinetics. Turbidity or precipitation upon reconstitution suggests sulfate degradation; validate via litmus testing (pH 7.0–7.5) or UV-Vis spectroscopy (λmax = 260 nm for aromatic sulfates) .

Q. How can researchers confirm the identity of this compound in synthetic mixtures?

Use a combination of:

  • High-resolution mass spectrometry (HRMS): Confirm molecular ion [M-H]⁻ at m/z 225.9702 (C7D7KO4S) .
  • NMR spectroscopy: Deuterium incorporation is verified by absence of ¹H signals in the aromatic region (δ 6.8–7.2 ppm for non-deuterated analogs) .
  • Ion chromatography: Compare sulfate retention times (8–10 min) against potassium sulfate standards .

Advanced Research Questions

Q. What experimental design considerations are critical when using p-Tolyl Sulfate-d7 as an internal standard in quantitative LC-MS studies?

  • Matrix effects: Spike deuterated and non-deuterated analogs into biological matrices (e.g., plasma) to assess ion suppression/enhancement. Use a 1:1 isotope-to-analyte ratio for calibration .
  • Chromatographic separation: Optimize reversed-phase columns (C18, 2.6 μm) with 0.1% formic acid in water/acetonitrile gradients to resolve isotopic variants (ΔtR ≥ 0.3 min) .
  • Validation parameters: Include deuterium loss monitoring (<2% over 24 hours at 25°C) and cross-validate with non-deuterated standards .

Q. How do batch-to-batch variations in deuterium enrichment impact experimental reproducibility?

Variations in deuterium position (e.g., methyl vs. aromatic deuteration) alter ionization efficiency. Mitigate by:

  • Isotopic purity assays: Use LC-HRMS to quantify D7/D6 ratios; accept batches with ≥98% D7 .
  • Standard curve normalization: Include batch-specific correction factors derived from parallel analyses of certified reference materials .
  • Interlaboratory validation: Share aliquots across labs to assess variability in LC-MS/MS quantification (CV < 15%) .

Q. What methodologies resolve contradictions in sulfate quantification when using turbidimetric vs. chromatographic assays?

Discrepancies often arise from interfering ions (e.g., phosphate) in turbidimetry. To reconcile:

  • Sample pretreatment: Add 1 mL of sodium sulfide TS to precipitate heavy metals or use solid-phase extraction (SAX cartridges) to isolate sulfate .
  • Cross-validation: Compare results from turbidimetry (limit: 0.18 mg/mL sulfate ) with ion chromatography (LOQ: 0.05 mg/mL ). Statistical analysis (Bland-Altman plots) identifies systematic biases .

Methodological Notes

  • Storage stability: this compound degrades at >25°C; monitor via periodic HRMS to detect sulfate hydrolysis products (e.g., p-cresol-d7) .
  • Handling deuterated analogs: Use glass vials to minimize adsorption and deuterium exchange with plasticizers .
  • Ethical reporting: Disclose batch-specific deuterium enrichment data in supplementary materials to ensure reproducibility .

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